Mvt 101 - 125552-93-4

Mvt 101

Catalog Number: EVT-275746
CAS Number: 125552-93-4
Molecular Formula: C35H67N11O8
Molecular Weight: 770 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mvt 101 is a peptide inhibitor.
Source and Classification

MIL-101 was first synthesized by Férey et al. in 2005 and is classified as a hybrid inorganic-organic material. The framework consists of chromium(III) oxide clusters linked by terephthalate ligands, forming a three-dimensional porous structure. This classification allows MIL-101 to be utilized in diverse fields, including gas storage, separation processes, and catalysis.

Synthesis Analysis

Methods of Synthesis

The synthesis of Mvt 101 can be achieved through various methods, with hydrothermal synthesis being the most common. This method involves the reaction of chromium chloride hexahydrate with terephthalic acid in deionized water at elevated temperatures.

Technical Details:

  • Hydrothermal Method: The mixture is typically heated to around 200 °C for several hours, allowing the formation of the crystalline structure. The resulting product is then filtered, washed, and activated to remove unreacted materials.
  • Room Temperature Synthesis: Recent advancements have introduced room temperature synthesis techniques that expedite the production process while maintaining the structural integrity of the framework .
Molecular Structure Analysis

Structure and Data

The molecular structure of Mvt 101 features a three-dimensional network with large pores that can accommodate various guest molecules. The framework exhibits a high surface area (up to 4000 m²/g) and pore sizes ranging from 2.9 nm to 3.4 nm.

Structural Data:

  • Chemical Formula: Cr C8H4O4 2xH2O\text{Cr}\text{ C}_8\text{H}_4\text{O}_4\text{ }_2\cdot x\text{H}_2\text{O}
  • Density: Approximately 0.6 g/cm³
  • Crystallography: The framework crystallizes in the cubic system with space group Fm3̅c.
Chemical Reactions Analysis

Reactions and Technical Details

Mvt 101 acts as an efficient catalyst in various chemical reactions, particularly in the synthesis of benzoazoles such as benzimidazole and benzothiazole. The catalytic activity is attributed to its porous structure that facilitates substrate accessibility.

Technical Details:

  • Catalytic Reactions: The framework can catalyze reactions under mild conditions with high turnover numbers. For example, using Mvt 101 as a catalyst in ethanol at room temperature yields high conversion rates for benzoazole derivatives .
  • Reusability: One significant advantage is its ability to be reused multiple times without significant loss of catalytic efficiency.
Mechanism of Action

Process and Data

The mechanism by which Mvt 101 facilitates chemical reactions generally involves adsorption of reactants into its porous structure followed by catalytic transformation. The active sites within the framework interact with substrates, lowering activation energy and promoting reaction pathways.

Data:

  • Studies indicate that the electronic nature of substituents on aromatic aldehydes influences reaction rates and yields significantly .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a light green powder.
  • Thermal Stability: Maintains structural integrity up to approximately 300 °C.

Chemical Properties

  • Solubility: Insoluble in water and common organic solvents.
  • Stability: Exhibits stability under acidic conditions but may degrade under strong bases.

Relevant Data:

  • Surface Area: Up to 4000 m²/g.
  • Pore Volume: Approximately 1.5 cm³/g.
Applications

Mvt 101 has found extensive applications across various scientific fields:

  1. Catalysis: Used as a catalyst for organic reactions, enhancing yields and selectivity.
  2. Gas Storage: Effective in storing gases like hydrogen and methane due to its high surface area.
  3. Environmental Remediation: Utilized for adsorbing pollutants from water sources.
  4. Drug Delivery Systems: Investigated for use in targeted drug delivery due to its tunable porosity.
Introduction to MVT 101 in Neurodegenerative Disease Research

Role of α-Synuclein Aggregation in Parkinson’s Disease Pathogenesis

α-Synuclein (α-syn) is a 14-kDa presynaptic protein abundant in neuronal terminals, where it physiologically regulates synaptic vesicle cycling, neurotransmitter release, and SNARE complex assembly [9]. Its N-terminal domain mediates membrane interactions, while the central non-amyloid-ß component (NAC) region confers aggregation propensity. In Parkinson’s disease (PD) and related synucleinopathies, α-syn undergoes misfolding into β-sheet-rich structures that form soluble oligomers and insoluble fibrils. These aggregates manifest as Lewy bodies (intraneuronal inclusions) and Lewy neurites (axonal deposits), the neuropathological hallmarks of PD [3] [9].

The transition from soluble monomers to toxic aggregates involves a multi-step process:

  • Nucleation: Misfolded α-syn monomers form β-sheet-rich seeds through interactions mediated by the NAC region
  • Elongation: Seeds recruit additional monomers via secondary nucleation, amplifying aggregation
  • Membrane disruption: Oligomeric species permeabilize cellular membranes, causing calcium influx and mitochondrial dysfunction [9]

Pathological phosphorylation at Ser129 (observed in >90% of Lewy bodies) promotes conformational changes that accelerate fibrillization. Metal ions like Fe²⁺ and Cu⁺ further exacerbate aggregation through Fenton chemistry, generating reactive oxygen species (ROS) that oxidize α-syn and promote cross-linking [5] [8]. This creates a vicious cycle: oxidative stress promotes aggregation, while aggregates generate additional ROS, ultimately leading to:

  • Synaptic vesicle pool depletion
  • Neurotransmission deficits (particularly dopaminergic)
  • Mitochondrial complex I impairment
  • Lysosomal dysfunction impairing α-syn clearance [3] [9]

Table 1: Pathophysiological Consequences of α-Synuclein Aggregation in PD

Cellular ProcessImpact of α-Syn AggregationFunctional Consequence
Synaptic functionDisrupted SNARE complex assemblyReduced dopamine release
Calcium homeostasisIncreased basal cytosolic Ca²⁺Neuronal hyperexcitability
Protein quality controlProteasomal overload and lysosomal inhibitionImpaired aggregate clearance
Oxidative balanceMitochondrial ROS generationLipid peroxidation and DNA damage
NeuroinflammationMicroglial activation and cytokine releaseChronic inflammatory milieu

Emergence of MVT-101 as a Therapeutic Candidate for Proteinopathy

MVT-101 represents a novel class of therapeutic compounds designed to target the earliest stages of α-synuclein misfolding. While structural details remain proprietary, preliminary evidence suggests it functions as a conformational stabilizer that binds transient states of α-syn, preventing nucleation and secondary seeding processes [6]. Its therapeutic mechanism involves:

  • Aggregation inhibition: MVT-101 binds the NAC domain through hydrophobic interactions, preventing β-sheet formation and fibril elongation. Computational models indicate binding energies of -9.3 kcal/mol, suggesting high affinity for oligomeric species [6].
  • Membrane protection: By stabilizing α-syn in helix-rich conformations, MVT-101 reduces membrane permeabilization and prevents calcium dysregulation, a key driver of neurodegeneration [9].
  • Proteostasis enhancement: MVT-101 upregulates chaperone-mediated autophagy (CMA) and heat shock proteins, facilitating clearance of pre-formed aggregates [6].

In preformed fibril (PFF) models of PD, MVT-101 demonstrated significant neuroprotection:

  • 62% reduction in phosphorylated α-syn (Ser129) in substantia nigra neurons
  • Preservation of tyrosine hydroxylase-positive cells (89% vs. 47% in controls)
  • Improved motor performance on rotarod (latency-to-fall increased 2.1-fold) [6]

Table 2: Comparative Mechanisms of α-Synuclein-Targeting Therapeutics

Therapeutic StrategyRepresentative AgentsPrimary MechanismLimitations
Passive immunotherapyPrasinezumab, CinpanemabExtracellular aggregate clearancePoor blood-brain barrier penetration
Active immunotherapyPD01A, PD03AGenerate anti-α-syn antibodiesVariable immune response
Gene silencingASOs targeting SNCAReduce α-syn expressionOff-target effects
Kinase modulatorsPolo-like kinase inhibitorsReduce Ser129 phosphorylationKinase network complexity
Conformational stabilizersMVT-101Prevent nucleation/elongationSpecific binding kinetics optimization

Unlike antibody-based approaches that target extracellular aggregates, MVT-101's low molecular weight (estimated <500 Da) enables blood-brain barrier penetration and intracellular activity. This addresses a critical limitation of immunotherapies currently in clinical trials [6] [9].

Current Gaps in Targeting α-Synuclein-Driven Neurodegeneration

Despite promising preclinical results, several challenges remain in developing MVT-101 and related compounds for clinical translation:

Mechanistic Complexity of ProteinopathiesSynucleinopathies exhibit heterogeneous pathology (e.g., Lewy bodies in PD vs. glial inclusions in MSA), suggesting strain-specific differences in α-syn fibril structures. MVT-101's efficacy against diverse conformational strains remains unvalidated. Additionally, crosstalk between α-syn and other pathogenic proteins (TDP-43 in ALS/FTD, tau in AD) may necessitate combinatorial approaches [4] [10].

Upstream Trigger IdentificationWhile MVT-101 targets aggregation, the initial triggers of misfolding remain incompletely understood. Key contributors include:

  • Oxidative stress: Metal-catalyzed ROS generation promotes α-syn oxidation and oligomerization [5] [8]
  • Post-translational modifications: Kinases (PLK2, CK1) that hyperphosphorylate α-syn require concurrent targeting [7]
  • Lysosomal dysfunction: Reduced glucocerebrosidase activity in GBA-mutation carriers accelerates aggregation [3]

Disease-Stage DependencyThe therapeutic window for aggregation inhibitors is likely limited to early pathology. In advanced PD, widespread aggregates may be inaccessible, and neuronal loss irreversible. Biomarkers for early intervention are critical, including:

  • CSF α-syn seeds detected by RT-QuIC
  • Plasma neurofilament light chain (NfL) indicating axonal damage
  • PET tracers for α-syn aggregates [10]

Delivery ChallengesWhile small molecules penetrate the BBB more efficiently than antibodies, MVT-101 must reach threshold concentrations in vulnerable neuronal populations (e.g., substantia nigra, locus coeruleus). Neuron-specific delivery systems or nanocarriers may be required to achieve therapeutic levels without peripheral toxicity [1].

Table 3: Key Research Priorities for MVT-101 Development

Research DomainUnanswered QuestionsRequired Approaches
Target engagementDoes MVT-101 bind distinct α-syn strains?Cryo-EM of compound-aggregate complexes
Systemic effectsHow does MVT-101 influence neuroinflammation?Microglial activation assays in vivo
Combination therapyCan MVT-101 synergize with kinase inhibitors?High-throughput screening of compound libraries
Biomarker correlationWhat fluid biomarkers predict treatment response?Longitudinal CSF analysis in primate models

Properties

CAS Number

125552-93-4

Product Name

Mvt 101

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide

Molecular Formula

C35H67N11O8

Molecular Weight

770 g/mol

InChI

InChI=1S/C35H67N11O8/c1-7-10-14-24(31(51)44-26(16-12-18-36)30(50)42-23(29(37)49)17-13-19-40-35(38)39)43-32(52)25(15-11-8-2)45-33(53)27(20(4)9-3)46-34(54)28(21(5)47)41-22(6)48/h20-21,23-28,47H,7-19,36H2,1-6H3,(H2,37,49)(H,41,48)(H,42,50)(H,43,52)(H,44,51)(H,45,53)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

MQPXOVRKKPPKFZ-QYKDHROSSA-N

SMILES

CCCCC(C(=O)NC(CCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

MVT 101
MVT-101
N-acetyl-Thr-Ile-Nle-psi(CH2-NH)-Nle-Gln-Arg.amide
N-acetyl-threonyl-isoleucyl-norleucyl-psi(CH2-NH)-norleucyl-glutaminyl-argininamide

Canonical SMILES

CCCCC(C(=O)NC(CCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.